molecular formula C30H33ClN6O3 B2684578 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide CAS No. 902965-85-9

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide

カタログ番号 B2684578
CAS番号: 902965-85-9
分子量: 561.08
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide” is a complex organic molecule. It contains several functional groups and rings, including a triazoloquinazolinone ring . This type of compound is known for its broad-spectrum biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using spectroscopic methods and X-ray crystallography . Density Functional Theory (DFT) is often used to calculate the optimal structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds often involve condensation reactions and cycloaddition with dipolarophiles . The 1,3,4-thiadiazoles are among the most common heterocyclic pharmacophores .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically studied using various spectroscopic methods . These studies can provide information about the compound’s optical, electrochemical, and semiconductor properties .

科学的研究の応用

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research has led to innovative synthesis methods for triazoloquinazoline and quinazolinone derivatives. For instance, a one-pot, two-step cascade synthesis method has been developed for quinazolino[1,2,3]triazolo[1,4]benzodiazepines, engaging multiple reactive centers and employing environmentally benign catalysts. This approach highlights the potential for efficient and eco-friendly synthesis routes for complex heterocyclic compounds (Guggenheim et al., 2012).

  • Heterocyclic-Fused Quinoxalinones and Quinazolinones : The synthesis and evaluation of a series of heterocyclic-fused quinoxalinones and quinazolinones reveal these compounds' affinity for excitatory amino acid receptors. Such research underlines the therapeutic potential of these compounds in neurological disorders, given their interactions with AMPA and NMDA receptors (Mcquaid et al., 1992).

Potential Applications in Pharmacology

  • Excitatory Amino Acid Pharmacology : The study of substituted triazoloquinoxalin-4(5H)-ones, tetrazoloquinoxalin-4(5H)-ones, and pyrazoloquinazolin-5(6H)-ones shows significant promise for the development of potent excitatory amino acid antagonists. This research aims at the development of new treatments for neurological conditions by modulating neurotransmission through AMPA and NMDA receptors (Mcquaid et al., 1992).

  • Adenosine Receptor Antagonism : Derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been found to be selective for the human A3 receptor subtype, showcasing the therapeutic potential of these compounds in modulating adenosine receptor activity. This selectivity could be leveraged in designing drugs targeting specific receptor subtypes for various cardiovascular and neurological diseases (Kim et al., 1996).

将来の方向性

Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include studying its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities . Additionally, the development of new synthetic routes and the study of structure-activity relationships may also be areas of interest .

特性

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[furan-2-ylmethyl(propan-2-yl)amino]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN6O3/c1-21(2)35(20-23-10-7-18-40-23)17-8-16-32-28(38)15-14-27-33-34-30-36(19-22-9-3-5-12-25(22)31)29(39)24-11-4-6-13-26(24)37(27)30/h3-7,9-13,18,21H,8,14-17,19-20H2,1-2H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONORTGGAONQKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。